Use-Dependent Block Potency: GS967 Exhibits >200-Fold Higher Potency Than Ranolazine and Lidocaine in Human Sodium Channels
GS967 evoked more potent use-dependent block (UDB) of peak sodium current (INaP) compared to ranolazine and lidocaine in heterologously expressed human cardiac voltage-gated sodium channels [1]. The IC50 for UDB of INaP was 0.07 μM for GS967, compared to 16 μM for ranolazine and 17 μM for lidocaine [1]. This represents an approximate 229-fold higher potency relative to ranolazine and 243-fold higher potency relative to lidocaine under identical experimental conditions [1]. In human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), GS967 maintained this potency advantage with UDB IC50 of 0.07 μM versus ranolazine at 7.8 μM, lidocaine at 133.5 μM, and lacosamide at 158.5 μM [2].
| Evidence Dimension | Use-dependent block (UDB) potency on peak sodium current (INaP) |
|---|---|
| Target Compound Data | GS967: IC50 = 0.07 μM (heterologous expression system); IC50 = 0.07 μM (hiPSC-CMs) |
| Comparator Or Baseline | Ranolazine: IC50 = 16 μM (heterologous); IC50 = 7.8 μM (hiPSC-CMs); Lidocaine: IC50 = 17 μM (heterologous); IC50 = 133.5 μM (hiPSC-CMs); Lacosamide: IC50 = 158.5 μM (hiPSC-CMs) |
| Quantified Difference | GS967 UDB potency approximately 229-fold greater than ranolazine and 243-fold greater than lidocaine in heterologous expression system; 111-fold greater than ranolazine and 1,907-fold greater than lidocaine in hiPSC-CMs |
| Conditions | Heterologously expressed human cardiac voltage-gated sodium channels (NaV1.5); human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) using SyncroPatch 768PE automated electrophysiology platform |
Why This Matters
Superior UDB potency at sub-micromolar concentrations enables effective sodium channel modulation at lower compound concentrations, reducing potential off-target effects in experimental models.
- [1] Potet F, Vanoye CG, George AL Jr. Use-dependent block of human cardiac sodium channels by GS967. Mol Pharmacol. 2016;90(1):52-60. View Source
- [2] Potet F, Egecioglu DE, Burridge PW, George AL Jr. GS-967 and eleclazine block sodium channels in human induced pluripotent stem cell-derived cardiomyocytes. Mol Pharmacol. 2020;98(5):540-547. View Source
